molecular formula C13H17NO B1595995 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine CAS No. 26939-21-9

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine

Cat. No.: B1595995
CAS No.: 26939-21-9
M. Wt: 203.28 g/mol
InChI Key: SWWPMSJGZDRNAG-UHFFFAOYSA-N
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Description

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine (CAS 26939-21-9) is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This 1,3-oxazine derivative is characterized by its boiling point of 136-137°C at 10 mm Hg and a melting point of 33-36°C . Its canonical SMILES representation is CC1CC(N=C(O1)C2=CC=CC=C2)(C)C . In synthetic organic chemistry, this compound is recognized for its role as a versatile building block. Specifically, tetrahydro-1,3-oxazine derivatives like this one can act as a benzaldehyde equivalent in carbon-transfer reactions . This utility is particularly valuable in acid-catalyzed condensation reactions, such as the modified Biginelli dihydropyrimidine synthesis and Pictet–Spengler ring closures, where it provides a stable alternative to using unstable or difficult-to-access aldehydes directly . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4,6-trimethyl-2-phenyl-5,6-dihydro-1,3-oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-9-13(2,3)14-12(15-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWPMSJGZDRNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N=C(O1)C2=CC=CC=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949719
Record name 4,4,6-Trimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26939-21-9
Record name 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
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Record name 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
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Record name 4,4,6-Trimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine
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Record name 5,6-dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
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Preparation Methods

Condensation of 3-Aminopropanol with Aromatic Carboxylic Acids under Microwave and Solvent-Free Conditions

One efficient and modern approach to synthesize 5,6-dihydro-4H-1,3-oxazines, including 2-aryl substituted derivatives such as 2-phenyl, involves the condensation of 3-aminopropanol with aromatic carboxylic acids under solvent-free conditions facilitated by microwave irradiation.

  • Procedure Summary:

    • Equimolar amounts of 3-aminopropanol and the corresponding aromatic carboxylic acid (e.g., benzoic acid for phenyl substitution) are mixed.
    • The mixture is subjected to microwave irradiation at 800 W for 3-4 minutes without any solvent.
    • The reaction proceeds rapidly, yielding the desired 5,6-dihydro-4H-1,3-oxazine in moderate to good yields (65-74%).
  • Advantages:

    • Short reaction time (minutes vs. hours in classical methods).
    • Avoidance of solvents enhances environmental friendliness.
    • Moderate to good yields with straightforward purification by preparative thin-layer chromatography.
  • Reaction Scheme:

    • 3-Aminopropanol + Aromatic Carboxylic Acid → 5,6-Dihydro-4H-1,3-oxazine derivative
  • Yields and Reaction Data:

Entry Aromatic Acid Product Yield (%) Reaction Time (min) Notes
1 Benzoic Acid 67-74 3-4 Phenyl-substituted oxazine
2 Other aryl acids 65-74 3-4 Similar yields observed

This method was compared with classical approaches involving acid halides and nitriles, showing superior efficiency and shorter reaction times.

Classical Synthesis via N-Acylaminoalcohol Intermediates and Cyclization

Another established method involves a two-step process:

  • Step 1: Preparation of N-acylaminoalcohols by reacting 3-aminopropanol with acid halides in dry dioxane under an inert atmosphere (argon), typically at 0 °C.

  • Step 2: Cyclization of these N-acylaminoalcohols to the corresponding 5,6-dihydro-4H-1,3-oxazines using reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) in dichloromethane under reflux.

  • Yields:

    • N-acylaminoalcohols are obtained in high yields (85-95%).
    • Subsequent cyclization yields the oxazine products in moderate yields (67-77%).
  • Reaction Conditions:

    • N-acylation: 0 °C, 1.5 hours.
    • Cyclization: Reflux in CH2Cl2, reaction time varies.
  • Advantages:

    • Well-established and reproducible.
    • Allows for structural variation by changing acid halides.
  • Limitations:

    • Longer reaction times compared to microwave methods.
    • Use of solvents and reagents that require careful handling.

This method provides a classical but reliable route to the target oxazines, including the 2-phenyl substituted derivatives.

Oxidation of Pyrroloquinoline Precursors Using m-Chloroperbenzoic Acid

A more complex synthetic route involves the oxidation of substituted pyrroloquinoline-1,2-diones with m-chloroperbenzoic acid in tetrahydrofuran (THF) at low temperatures (-2 to 3 °C), followed by room temperature incubation.

  • Procedure Highlights:

    • Substituted pyrrolo[3,2,1-ij]quinoline-1,2-diones (including those with phenyl substituents) are dissolved in dry THF.
    • m-Chloroperbenzoic acid solution is added dropwise at -2 to 3 °C.
    • The mixture is stirred at room temperature for 4-5 hours.
    • The product precipitates upon solvent removal and is purified by recrystallization from carbon tetrachloride.
  • Yields:

    • Product yields range from 64% to 86%, depending on substituents.
  • Mechanistic Insight:

    • The oxidation leads to ring rearrangement forming the 1,3-oxazine ring system.
    • The reaction proceeds smoothly regardless of electronic effects from substituents.
    • Molecular ion fragmentation in mass spectrometry supports the structural assignment.
  • Applicability:

    • This method is valuable for preparing oxazines fused to quinoline systems but also relevant for derivatives like 5,6-dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine analogs.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield Range (%) Advantages Disadvantages
Microwave-assisted condensation 3-Aminopropanol + Aromatic Carboxylic Acid, solvent-free, microwave (800 W) 3-4 minutes 65-74 Rapid, solvent-free, environmentally friendly Limited to certain substrates
Classical N-acylaminoalcohol route Acid halides + 3-Aminopropanol, then cyclization with p-TsCl, reflux in CH2Cl2 Several hours total 67-77 High purity, adaptable to various substituents Longer time, uses solvents and reagents
Oxidation of pyrroloquinolines Pyrroloquinoline-1,2-diones + m-chloroperbenzoic acid in THF, low temperature 4-5 hours 64-86 High yield, applicable to complex fused systems Requires specialized starting materials

Detailed Research Findings and Notes

  • The microwave-assisted method represents a significant improvement in time efficiency and environmental impact compared to classical methods, offering a practical route for rapid synthesis of 2-phenyl substituted oxazines.

  • The classical approach via N-acylaminoalcohol intermediates remains valuable for its versatility and high yield of intermediates, allowing fine-tuning of substituents on the oxazine ring.

  • The oxidation method using m-chloroperbenzoic acid is mechanistically interesting, involving peracid addition to carbonyl carbons and ring rearrangements. This method is particularly suited for synthesizing oxazine derivatives fused with quinoline rings, which may be structurally related to the target compound.

  • Analytical data such as ^1H and ^13C NMR, mass spectrometry, and melting points confirm the structure and purity of the synthesized compounds in all methods.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at position 2 and methyl group arrangements. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 2-phenyl, 4,4,6-trimethyl C₁₂H₁₇NO 191.27 Enhanced lipophilicity; potential for aromatic interactions in biological targets
4,4,6-Trimethyl-2-benzyl-5,6-dihydro-1,3-oxazine 2-benzyl, 4,4,6-trimethyl C₁₃H₁₉NO 205.30 Increased steric bulk; may reduce bioavailability compared to phenyl derivative
5,6-Dihydro-2-vinyl-4,4,6-trimethyl-4H-1,3-oxazine 2-vinyl, 4,4,6-trimethyl C₉H₁₅NO 153.22 Lower molecular weight; higher reactivity due to vinyl group
5,6-Dihydro-2-iso-propenyl-4,4,6-trimethyl-4H-1,3-oxazine 2-iso-propenyl, 4,4,6-trimethyl C₁₀H₁₇NO 167.25 Moderate lipophilicity; used industrially as a photosensitizer
4H-1,3-Oxazin-2-amine (tetramethyl derivative) 2-amine, 4,4,6-trimethyl C₈H₁₆N₂O·HCl 192.72 Acute toxicity (LD₅₀ = 52 mg/kg in mice); behavioral effects

Physicochemical Properties

Property Target Compound Benzyl Analog Vinyl Derivative Iso-propenyl Derivative
Boiling Point (°C) Not reported Not reported ~79–81 (est.) ~352.20 K (est.)
Solubility Organic solvents Organic solvents Ethanol, chloroform Ethanol, chloroform
Stability Stable Stable Moisture-sensitive Moisture-sensitive

Key Research Findings

Selectivity in Inhibitors : The target compound’s phenyl group confers higher selectivity for kinase inhibition compared to 4H-pyran analogs (e.g., LY294002), making it preferable for drug development .

Toxicity Profile : Methylamine-substituted oxazines exhibit acute toxicity, while phenyl/vinyl derivatives show lower immediate risks .

Industrial Applications: Non-pharmacological derivatives (e.g., vinyl-substituted) are utilized in polymer synthesis and photostabilizers due to their chemical stability .

Biological Activity

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine (CAS No. 26939-21-9) is a heterocyclic compound with potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on antimicrobial effects and other pharmacological properties.

The molecular formula of 5,6-dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine is C13H17NO, with a molecular weight of 203.284 g/mol. The compound features a unique oxazine ring structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC13H17NO
Molecular Weight203.284 g/mol
CAS Number26939-21-9
EC Number248-118-3

Synthesis

The synthesis of this compound typically involves the reaction of α-nitrosoolefins with alkenes through a hetero Diels-Alder reaction. The resulting oxazine derivatives have been characterized using various spectroscopic techniques including IR and NMR .

Antimicrobial Activity

Research indicates that compounds related to 5,6-dihydro-4H-1,3-oxazines exhibit significant antimicrobial properties. A study demonstrated that newly synthesized derivatives showed minimal inhibitory concentrations (MIC) ranging from 10 to 35 µg/ml against bacteria and 10 to 40 µg/ml against fungi . This suggests a promising potential for these compounds in treating infections.

Other Pharmacological Activities

In addition to antimicrobial effects, derivatives of oxazines have been investigated for other biological activities:

  • Antitumor Activity : Some studies have indicated that oxazine derivatives may possess anticancer properties, although specific data on 5,6-dihydro-4,4,6-trimethyl-2-phenyl oxazine is limited.
  • Anti-inflammatory Effects : Preliminary research suggests that derivatives may also exhibit anti-inflammatory activities.
  • Antidiabetic Potential : There are indications that certain oxazine compounds could influence metabolic pathways relevant to diabetes management.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A series of 5,6-dihydrooxazines were synthesized and evaluated for their antimicrobial properties. The results showed promising activity against various pathogens .
  • Pharmacological Evaluation : Another research effort focused on the synthesis and evaluation of oxazine derivatives for their potential in drug development, highlighting their broad-spectrum biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors, such as β-amino alcohols and aldehydes, under acidic or thermal conditions. For example, analogous oxazine derivatives (e.g., 2-benzyl-substituted variants) are prepared by refluxing precursors in toluene with catalytic p-toluenesulfonic acid . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1^1H/13^13C NMR are critical .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer : A combination of techniques is required:

  • NMR : 1^1H NMR detects methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). 13^13C NMR confirms quaternary carbons (e.g., oxazine ring carbons at δ 70–90 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular weight validation (e.g., theoretical MW 217.3068 for C14_{14}H19_{19}NO) .
  • IR Spectroscopy : Stretching frequencies for C-O (1050–1250 cm1^{-1}) and C-N (1350–1450 cm1^{-1}) bonds confirm functional groups .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts optimized geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, quantum calculations on analogous oxazine-thiones reveal sulfur’s electron-withdrawing effects on ring strain and dipole moments . Compare computed IR/Raman spectra with experimental data to validate accuracy .

Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Spectral Discrepancies : If computed NMR chemical shifts deviate from experimental values (>2 ppm), re-evaluate basis sets or consider solvent effects (e.g., PCM models) .
  • Conformational Analysis : Use X-ray crystallography (e.g., C–C bond length precision ±0.004 Å ) to validate DFT-predicted conformers. For unresolved stereochemistry, employ NOESY or VCD spectroscopy .

Q. What are the challenges in determining the stereochemical configuration of this compound, and how can they be addressed?

  • Methodological Answer : The tetrahedral geometry at C4 and C6 may lead to diastereomerism. Strategies include:

  • X-ray Crystallography : Single-crystal studies (e.g., R-factor <0.05 ) unambiguously assign configurations.
  • Chiral HPLC : Separate enantiomers using amylose-based columns and polarimetric detection .
  • Dynamic NMR : Detect ring inversion barriers at low temperatures to infer substituent spatial arrangements .

Data Contradiction Analysis

  • Example : If mass spectrometry identifies a molecular ion peak inconsistent with the expected MW (e.g., due to adduct formation), cross-validate with elemental analysis (±0.4% for C/H/N ) and high-resolution MS. For conflicting DFT vs. experimental dipole moments, recalibrate computational parameters (e.g., solvent dielectric constant) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
Reactant of Route 2
5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine

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